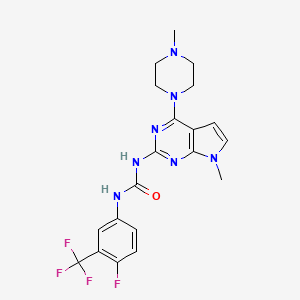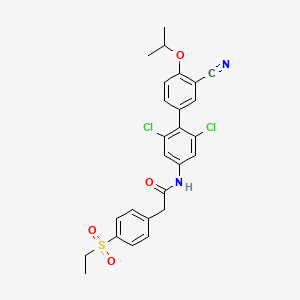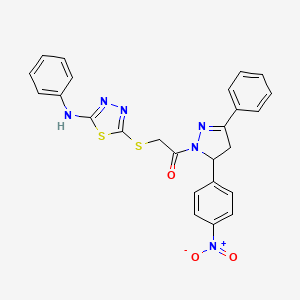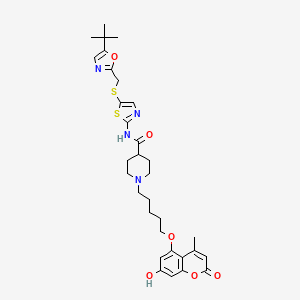
Anti-inflammatory agent 54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 54 is a synthetic compound known for its potent anti-inflammatory properties. It is part of a class of compounds that inhibit the activity of inflammatory mediators, thereby reducing inflammation and associated symptoms. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its efficacy and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 54 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Functional Group Modification: The core structure is then modified by introducing various functional groups. This step often involves reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Anti-inflammatory agent 54 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anti-inflammatory agent 54 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 54 involves the inhibition of key inflammatory mediators. The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory molecules like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A widely used nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug that reduces inflammation by inhibiting cyclooxygenase enzymes.
Uniqueness
Anti-inflammatory agent 54 is unique in its specific molecular structure, which allows for a more targeted inhibition of inflammatory mediators. This specificity may result in fewer side effects compared to other nonsteroidal anti-inflammatory drugs. Additionally, its synthetic versatility allows for the modification of its structure to enhance its efficacy and reduce toxicity.
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-6-14-15(11-13)24-17(21)19(14)9-8-18-16(20)7-5-12-3-2-10-23-12/h2-7,10-11H,8-9H2,1H3,(H,18,20)/b7-5+ |
InChI Key |
RUTHXBPCZRIDSB-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


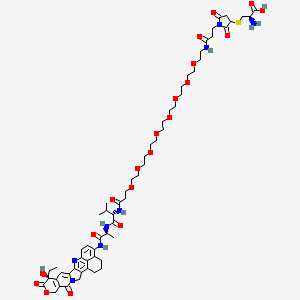
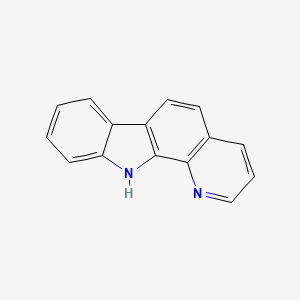
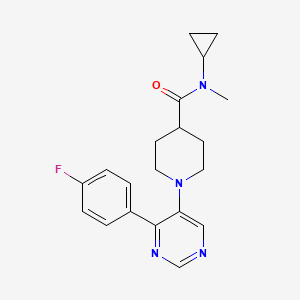
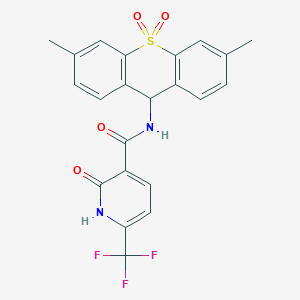
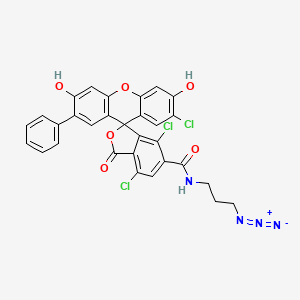
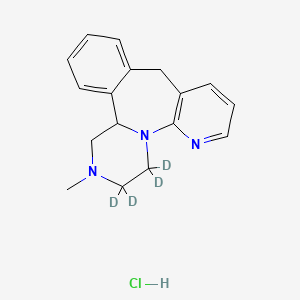
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
